Cas no 1044767-92-1 (5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol)

5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol is a brominated pyrimidine derivative featuring a cyclopropylmethyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of heterocyclic compounds. The bromine atom at the 5-position enhances reactivity for further functionalization via cross-coupling reactions, while the hydroxyl group at the 4-position offers additional modification potential. The cyclopropylmethyl moiety contributes to steric and electronic effects, influencing the molecule's binding properties in medicinal chemistry applications. Its well-defined structure and synthetic utility make it valuable for constructing complex scaffolds in drug discovery and agrochemical research.
5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol structure
1044767-92-1 structure
商品名:5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol
CAS番号:1044767-92-1
MF:C8H9BrN2O
メガワット:229.073860883713
CID:5740271
PubChem ID:24903816

5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol 化学的及び物理的性質

名前と識別子

    • CS-0354186
    • EN300-1270150
    • 1044767-92-1
    • AKOS017555350
    • 5-BROMO-2-(CYCLOPROPYLMETHYL)PYRIMIDIN-4-OL
    • 4(3H)-Pyrimidinone, 5-bromo-2-(cyclopropylmethyl)-
    • 5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol
    • インチ: 1S/C8H9BrN2O/c9-6-4-10-7(11-8(6)12)3-5-1-2-5/h4-5H,1-3H2,(H,10,11,12)
    • InChIKey: JGWBQPQAFPLQJQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(CC2CC2)NC1=O

計算された属性

  • せいみつぶんしりょう: 227.98983g/mol
  • どういたいしつりょう: 227.98983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 41.5Ų

じっけんとくせい

  • 密度みつど: 1.85±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 7.58±0.50(Predicted)

5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1270150-2.5g
5-bromo-2-(cyclopropylmethyl)pyrimidin-4-ol
1044767-92-1
2.5g
$2800.0 2023-06-08
Enamine
EN300-1270150-100mg
5-bromo-2-(cyclopropylmethyl)pyrimidin-4-ol
1044767-92-1
100mg
$804.0 2023-10-02
Enamine
EN300-1270150-10.0g
5-bromo-2-(cyclopropylmethyl)pyrimidin-4-ol
1044767-92-1
10g
$6144.0 2023-06-08
Enamine
EN300-1270150-0.05g
5-bromo-2-(cyclopropylmethyl)pyrimidin-4-ol
1044767-92-1
0.05g
$1200.0 2023-06-08
Enamine
EN300-1270150-10000mg
5-bromo-2-(cyclopropylmethyl)pyrimidin-4-ol
1044767-92-1
10000mg
$3929.0 2023-10-02
Enamine
EN300-1270150-50mg
5-bromo-2-(cyclopropylmethyl)pyrimidin-4-ol
1044767-92-1
50mg
$768.0 2023-10-02
Enamine
EN300-1270150-2500mg
5-bromo-2-(cyclopropylmethyl)pyrimidin-4-ol
1044767-92-1
2500mg
$1791.0 2023-10-02
Enamine
EN300-1270150-5.0g
5-bromo-2-(cyclopropylmethyl)pyrimidin-4-ol
1044767-92-1
5g
$4143.0 2023-06-08
Enamine
EN300-1270150-250mg
5-bromo-2-(cyclopropylmethyl)pyrimidin-4-ol
1044767-92-1
250mg
$840.0 2023-10-02
Enamine
EN300-1270150-0.25g
5-bromo-2-(cyclopropylmethyl)pyrimidin-4-ol
1044767-92-1
0.25g
$1315.0 2023-06-08

5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol 関連文献

5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-olに関する追加情報

Introduction to 5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol (CAS No. 1044767-92-1)

5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol, a compound with the CAS number 1044767-92-1, is a synthetic pyrimidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound is characterized by its unique structural features, including a bromine substituent and a cyclopropylmethyl group, which contribute to its chemical stability and biological activity.

The molecular formula of 5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol is C9H11BrN2O, and its molecular weight is approximately 239.09 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility properties make it suitable for various chemical reactions and biological assays.

In the realm of medicinal chemistry, 5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol has been explored for its potential as a lead compound in the development of novel therapeutic agents. Recent studies have highlighted its activity against various biological targets, including enzymes, receptors, and ion channels. For instance, research published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent inhibitory activity against the enzyme dihydroorotate dehydrogenase (DHODH), which is a key target for the treatment of autoimmune diseases and cancer.

The bromine substituent in 5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol plays a crucial role in modulating its biological activity. Bromine atoms are known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes and reach their intended targets. Additionally, the cyclopropylmethyl group contributes to the overall conformational flexibility of the molecule, allowing it to adopt different orientations that may be favorable for binding to specific protein pockets.

Beyond its enzymatic inhibition properties, 5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol has also shown promise as an antiviral agent. A study published in Antiviral Research in 2020 reported that this compound exhibits antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves interference with viral replication processes, making it a potential candidate for further development as an antiviral therapeutic.

In the context of drug discovery, the synthetic accessibility of 5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol is another important factor. The compound can be synthesized through a series of well-established chemical reactions, including nucleophilic substitution and cyclization steps. This ease of synthesis allows researchers to efficiently produce large quantities of the compound for preclinical studies and clinical trials.

Clinical trials involving 5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol-based compounds are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown that these compounds are well-tolerated at therapeutic doses and exhibit favorable pharmacokinetic profiles. These findings provide a strong foundation for advancing these compounds into later stages of clinical development.

In conclusion, 5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol (CAS No. 1044767-92-1) represents a promising lead compound with diverse applications in medicinal chemistry and drug discovery. Its unique structural features, combined with its biological activity and synthetic accessibility, make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing the field of pharmaceutical sciences.

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